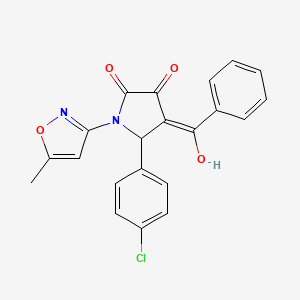

4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O4/c1-12-11-16(23-28-12)24-18(13-7-9-15(22)10-8-13)17(20(26)21(24)27)19(25)14-5-3-2-4-6-14/h2-11,18,25H,1H3/b19-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOGDRNDVZUSAU-HTXNQAPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

- Molecular Formula : C22H17ClN2O6

- Molecular Weight : 432.83 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It can bind to certain receptors, altering their signaling pathways which may lead to therapeutic effects against diseases such as cancer and infections.

Antimicrobial Activity

Several studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, it has shown effectiveness against bacteria such as Salmonella typhi and Bacillus subtilis, with varying degrees of potency depending on structural modifications.

Anticancer Properties

Research has demonstrated that the compound possesses anticancer activity by inducing apoptosis in cancer cells. The presence of the isoxazole moiety is believed to enhance its cytotoxic effects against various cancer cell lines.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition could have implications for treating neurodegenerative diseases.

Case Studies and Research Findings

Pharmacological Applications

The pharmacological potential of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one extends to various therapeutic areas:

- Antibacterial Agents : Its structure can be modified to enhance antibacterial efficacy.

- Anticancer Drugs : The compound serves as a lead structure for developing new anticancer therapies.

- Neuroprotective Agents : Its ability to inhibit acetylcholinesterase positions it as a candidate for treating Alzheimer's disease.

Q & A

Q. What are the standard synthetic routes for preparing 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one, and what critical reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via base-assisted cyclization or refluxing with oxidizing agents like chloranil. Key steps include:

-

Cyclization : Use of substituted pyrrolones and aryl amines/phenols under basic conditions (e.g., KOH/EtOH) to form the core structure .

-

Oxidative Coupling : Refluxing intermediates (e.g., 1 mmol substrate + 1.4 mmol chloranil) in xylene for 25–30 hours, followed by NaOH work-up and recrystallization from methanol .

-

Critical Parameters : Reaction time, temperature (reflux conditions), and stoichiometry of oxidizing agents. Yields vary significantly (18–63%) depending on substituent electronic effects .

Example Yields Substrate Conditions Yield Reference 5-(3-Chloro-phenyl) analog 3-chloro benzaldehyde, reflux 47% 5-(3,5-Dichloro-phenyl) analog 3,5-dichloro benzaldehyde, extended reflux 18%

Q. Which spectroscopic and analytical techniques are most effective for characterizing the compound's structure?

- Methodological Answer : Multi-technique approaches are essential:

- 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, hydroxy protons at δ 12–14 ppm) .

- FTIR : Confirms functional groups (e.g., C=O stretch ~1700 cm⁻¹, O-H stretch ~3200 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]+ observed at m/z 386.1232 for a chloro-substituted analog) .

- X-ray Diffraction : Resolves crystal packing and stereochemistry, as seen in structurally related 5-acyloxypyrazoles .

Advanced Research Questions

Q. How do variations in substituents on the phenyl rings affect the compound's biological activity, and what methodological approaches are used to establish structure-activity relationships (SAR)?

- Methodological Answer :

- Substituent Effects : Chloro, methyl, or methoxy groups on phenyl rings modulate electronic properties and steric bulk, impacting bioactivity. For example, chloro substituents enhance antibacterial activity in related pyrazoles .

- SAR Workflow :

Synthesize analogs (e.g., 3-chloro vs. 3,5-dichloro phenyl derivatives) .

Test in bioassays (e.g., antimicrobial, cytotoxicity).

Correlate substituent Hammett constants (σ) or logP values with activity trends.

Q. How can researchers resolve discrepancies in synthetic yields when varying reaction substrates, as seen in analogous compounds?

- Methodological Answer : Yield variations arise from electronic/steric effects of substituents. Strategies include:

-

Optimizing Reaction Time : Prolonged reflux (e.g., 10 hours) for stubborn substrates to drive reaction completion .

-

Alternative Work-Up : For non-precipitating products, use ice quenching instead of filtration .

-

Computational Pre-Screening : DFT calculations to predict reactivity of substituted aldehydes/amines before synthesis.

Case Study Substrate Yield (Standard) Yield (Optimized) Reference 3,5-Dichloro-phenyl analog Standard reflux 18% 32% (extended reflux)

Q. What computational or experimental methods are employed to analyze the compound's interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding modes with target proteins (e.g., bacterial enzymes) using software like AutoDock. Evidence from related isoxazole derivatives shows interactions with hydrophobic pockets .

- Pharmacophore Modeling : Identify critical functional groups (e.g., 3-hydroxy, benzoyl) for activity.

- Experimental Validation : Pair docking results with in vitro assays (e.g., MIC testing against E. coli) .

Data Contradiction Analysis

Q. Why do similar synthetic procedures for analogs yield vastly different results (e.g., 18% vs. 47%)?

- Analysis :

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) slow reaction kinetics, reducing yields. Steric hindrance in 3,5-dichloro derivatives further complicates cyclization .

- Work-Up Efficiency : Low-yielding reactions may require alternative purification (e.g., column chromatography instead of recrystallization) .

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.